(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

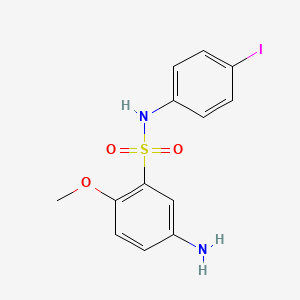

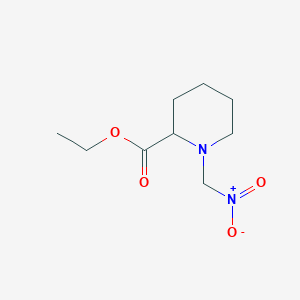

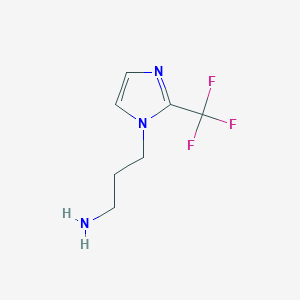

“®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine” is a complex organic compound. It’s a Mono-Boc-protected diamine, which are versatile building blocks for chemical synthesis .

Synthesis Analysis

The synthesis of piperidine derivatives, which include compounds like “®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine”, is a significant area of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine” is C10H20N2O2 . The molecular weight is 200.28 g/mol .Physical and Chemical Properties Analysis

“®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 280.3±13.0 °C at 760 mmHg . The melting point is 35-36°C .科学的研究の応用

Catalytic Applications

Rh[III]-Catalyzed C-H Amidation

A study by Grohmann, Wang, and Glorius (2013) discusses the Rh(III)-catalyzed amidation of C(sp(2))-H bonds using electron-deficient aroyloxycarbamates. This method shows broad functional group tolerance and provides access to valuable N-Boc protected arylamines, including Fmoc and Cbz, under mild conditions. The use of pyridine and O-methyl hydroxamic acids as directing groups is highlighted, with preliminary mechanistic experiments discussed (Christoph Grohmann, Honggen Wang, F. Glorius, 2013).

Synthetic Building Block

Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] Heptane

Schramm et al. (2009) developed a multigram synthesis over five steps starting with simple materials, demonstrating the versatility of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a building block for synthesizing 4-substituted 3-aminopiperidines, which have high potential for biological activity (H. Schramm, M. Pavlova, C. Hoenke, J. Christoffers, 2009).

Enantioselective Synthesis

Enantioselective Synthesis of N-Heterocycles

Seki, Tanaka, and Kitamura (2012) report on the CpRu-catalyzed asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols. This process yields α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles with high enantiomer ratios, showcasing the applicability of various N-substitutions including Boc and Cbz (T. Seki, Shinji Tanaka, M. Kitamura, 2012).

Safety and Hazards

特性

IUPAC Name |

benzyl (3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSINUHYHRQZEB-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)

![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)

![7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride](/img/structure/B2664920.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2664923.png)